molecular formula C4H3Cl3 B8729865 1,3-Butadiene, 1,1,2-trichloro- CAS No. 2852-07-5

1,3-Butadiene, 1,1,2-trichloro-

Cat. No.: B8729865
CAS No.: 2852-07-5
M. Wt: 157.42 g/mol
InChI Key: ZFBGKBGUMMBBMY-UHFFFAOYSA-N
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Description

1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.

Properties

CAS No.

2852-07-5

Molecular Formula

C4H3Cl3

Molecular Weight

157.42 g/mol

IUPAC Name

1,1,2-trichlorobuta-1,3-diene

InChI

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2

InChI Key

ZFBGKBGUMMBBMY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(Cl)Cl)Cl

Related CAS

25854-04-0

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .
  • Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .
  • Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .

Comparison with Structurally Similar Compounds

1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)

  • Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).
  • Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.
  • Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .

Hexachlorobutadiene (HCBD) (CAS: 87-68-3)

  • Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).
  • Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .
  • Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .

1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)

  • Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Hazards/Applications
1,3-Butadiene, 1,1,2-trichloro- 2852-07-5 C₄H₃Cl₃ 157.42 Not reported Eye irritation; synthetic intermediate
1,3-Butadiene, 1,1,3,4-tetrachloro- 34867-83-9 C₄H₂Cl₄ 191.87 Not reported Environmental contaminant
Hexachlorobutadiene (HCBD) 87-68-3 C₄Cl₆ 260.76 ~215 Carcinogen; restricted POP
1,3-Butadiene, hexachloro- Not available C₄Cl₆ 260.76 Not reported High environmental persistence

Key Research Findings

Chlorination Position and Reactivity :

  • The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .
  • Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .

Environmental Impact :

  • Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .

Synthetic Utility :

  • These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .

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